Cas no 1178767-61-7 (4-3-(1H-imidazol-1-yl)propanamidocyclohexane-1-carboxylic acid)

4-3-(1H-imidazol-1-yl)propanamidocyclohexane-1-carboxylic acid structure
1178767-61-7 structure
商品名:4-3-(1H-imidazol-1-yl)propanamidocyclohexane-1-carboxylic acid
CAS番号:1178767-61-7
MF:C13H19N3O3
メガワット:265.308263063431
MDL:MFCD12536716
CID:5230937
PubChem ID:54595195

4-3-(1H-imidazol-1-yl)propanamidocyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
    • 4-(3-imidazol-1-ylpropanoylamino)cyclohexane-1-carboxylic acid
    • Z565902318
    • 4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylicacid
    • (1r,4r)-4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
    • Cyclohexanecarboxylic acid, 4-[[3-(1H-imidazol-1-yl)-1-oxopropyl]amino]-
    • 4-3-(1H-imidazol-1-yl)propanamidocyclohexane-1-carboxylic acid
    • MDL: MFCD12536716
    • インチ: 1S/C13H19N3O3/c17-12(5-7-16-8-6-14-9-16)15-11-3-1-10(2-4-11)13(18)19/h6,8-11H,1-5,7H2,(H,15,17)(H,18,19)
    • InChIKey: UWVFSZNTDMTKPA-UHFFFAOYSA-N
    • ほほえんだ: OC(C1CCC(CC1)NC(CCN1C=NC=C1)=O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 327
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 84.2

4-3-(1H-imidazol-1-yl)propanamidocyclohexane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-85553-1g
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
1178767-61-7 90%
1g
$628.0 2023-09-02
1PlusChem
1P01ALE1-10g
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
1178767-61-7 90%
10g
$3401.00 2023-12-26
1PlusChem
1P01ALE1-2.5g
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
1178767-61-7 90%
2.5g
$1583.00 2023-12-26
1PlusChem
1P01ALE1-500mg
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
1178767-61-7 90%
500mg
$808.00 2023-12-26
1PlusChem
1P01ALE1-50mg
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
1178767-61-7 90%
50mg
$715.00 2023-12-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01079309-1g
4-[3-(1H-Imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
1178767-61-7 95%
1g
¥4403.0 2023-04-05
Enamine
EN300-85553-1.0g
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
1178767-61-7 95%
1.0g
$628.0 2024-05-21
Enamine
EN300-85553-5.0g
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
1178767-61-7 95%
5.0g
$1821.0 2024-05-21
Enamine
EN300-85553-0.1g
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
1178767-61-7 95%
0.1g
$553.0 2024-05-21
Enamine
EN300-85553-10.0g
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
1178767-61-7 95%
10.0g
$2701.0 2024-05-21

4-3-(1H-imidazol-1-yl)propanamidocyclohexane-1-carboxylic acid 関連文献

4-3-(1H-imidazol-1-yl)propanamidocyclohexane-1-carboxylic acidに関する追加情報

Introduction to 4-3-(1H-imidazol-1-yl)propanamidocyclohexane-1-carboxylic acid (CAS No. 1178767-61-7)

4-3-(1H-imidazol-1-yl)propanamidocyclohexane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1178767-61-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclohexane ring substituted with an amide group and a propyl chain terminated by an imidazole moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of the 1H-imidazol-1-yl group suggests a possible interaction with biological targets such as enzymes or receptors, making it a promising candidate for further investigation in drug discovery.

The compound's structure combines elements that are frequently explored in medicinal chemistry, including the cyclohexane backbone, which provides steric and electronic modulation, and the imidazole ring, known for its role in various bioactive molecules. The amide linkage not only introduces polar functionality but also allows for conformational flexibility, which can be crucial for binding affinity and pharmacokinetic properties. These features make 4-3-(1H-imidazol-1-yl)propanamidocyclohexane-1-carboxylic acid a versatile scaffold for designing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies indicate that the imidazole ring can engage in hydrogen bonding interactions with polar residues in protein targets, while the amide group may form salt bridges or participate in hydrophobic interactions. Such interactions are critical for achieving high binding affinity and specificity, which are essential for effective drug development.

In the context of current research, 4-3-(1H-imidazol-1-yl)propanamidocyclohexane-1-carboxylic acid has been investigated for its potential role in modulating biological pathways associated with inflammation and pain management. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against certain enzymes involved in these pathways. For instance, modifications to the propyl chain or the cyclohexane ring could enhance selectivity and reduce off-target effects, making it a valuable starting point for developing next-generation therapeutics.

The synthesis of 4-3-(1H-imidazol-1-yl)propanamidocyclohexane-1-carboxylic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps include the formation of the cyclohexane derivative, introduction of the amide group, and functionalization of the propyl chain with the imidazole moiety. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis, have streamlined these processes, making it feasible to produce this compound on a larger scale for further biological evaluation.

One of the most compelling aspects of this compound is its potential to serve as a lead structure for drug development. By leveraging structure-based drug design approaches, researchers can systematically modify key functional groups to improve pharmacological properties. For example, substituting different aromatic rings at the imidazole position or varying the length of the propyl chain could lead to compounds with enhanced potency or selectivity. Such modifications are often guided by insights from crystallographic studies of protein-ligand complexes, which provide detailed information about binding interactions.

The pharmacokinetic profile of 4-3-(1H-imidazol-1-yl)propanamidocyclohexane-1-carboxylic acid is another critical factor that must be evaluated during drug development. Factors such as solubility, stability, and metabolic clearance can significantly impact a compound's efficacy and safety. Computational tools can predict these properties based on molecular structure, allowing researchers to prioritize candidates that are more likely to succeed in clinical trials. Additionally, in vitro assays can provide experimental data on metabolic stability and interaction with cytochrome P450 enzymes, which are crucial for assessing drug-drug interactions.

Recent publications have highlighted the importance of imidazole-containing compounds in medicinal chemistry due to their broad range of biological activities. For instance, imidazole derivatives have been shown to inhibit viral proteases, modulate neurotransmitter receptors, and exhibit anti-inflammatory effects. The structural motif present in 4-3-(1H-imidazol-1-yl)propanamidocyclohexane-1-carboxylic acid aligns well with these findings, suggesting that it may also possess similar therapeutic potential. Further exploration of this compound could uncover new mechanisms of action and expand its applications in medicine.

In conclusion,4-3-(1H-imidazol-1-y l)propanam idocyc lohex ane - 1 - carbox ylic aci d (CAS No . 1178767 - 61 - 7) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound,im idazole -containing derivatives will likely play an increasingly important role in developing innovative therapies.

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